molecular formula C29H21F3N2O2 B610797 Setin-1 CAS No. 1313802-67-3

Setin-1

Cat. No.: B610797
CAS No.: 1313802-67-3
M. Wt: 486.49
InChI Key: XPJOGIGKCTXMJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Setin-1 is a potent small-molecule inhibitor developed to target lysine methyltransferases (KMTases), particularly SET7 (also known as SETD7 or KMT7), which plays a critical role in post-translational histone modification by catalyzing the methylation of lysine residues. This modification regulates chromatin structure and gene expression, and aberrant SET7 activity has been implicated in diseases such as cancer .

This compound was identified through a "biased-privileged" scaffold strategy that leverages S-adenosylmethionine (SAM), the cofactor required for KMTase enzymatic activity. By incorporating SAM-like structural motifs, researchers optimized this compound to achieve high inhibitory activity against SET7 (IC₅₀ in the nanomolar range) while also demonstrating cross-reactivity with G9a (KMT1C), another KMTase involved in gene silencing and oncogenesis .

Properties

CAS No.

1313802-67-3

Molecular Formula

C29H21F3N2O2

Molecular Weight

486.49

IUPAC Name

3-((3-(4-(4-(trifluoromethyl)phenyl)-1H-indol-1-yl)benzyl)amino)benzoic acid

InChI

InChI=1S/C29H21F3N2O2/c30-29(31,32)22-12-10-20(11-13-22)25-8-3-9-27-26(25)14-15-34(27)24-7-1-4-19(16-24)18-33-23-6-2-5-21(17-23)28(35)36/h1-17,33H,18H2,(H,35,36)

InChI Key

XPJOGIGKCTXMJB-UHFFFAOYSA-N

SMILES

FC(F)(F)C1=CC=C(C2=CC=CC3=C2C=CN3C4=CC(CNC5=CC(C(O)=O)=CC=C5)=CC=C4)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Setin-1;  Setin 1;  Setin1; 

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • This compound exhibits dual inhibition of SET7 and G9a, unlike (R)-PFI-2, which is highly specific for SET7 . This dual activity may broaden its utility in studying crosstalk between KMTases but raises selectivity concerns for therapeutic applications.
  • Compared to UNC0638 (a G9a/GLP-specific inhibitor), this compound has weaker activity against G9a (~500 nM vs. 15 nM) but offers a unique scaffold for further optimization .
  • Chaetocin, a natural product, non-selectively inhibits multiple KMTases via redox-mediated mechanisms, whereas this compound’s SAM-competitive mode of action provides a more direct and tunable approach .

Structural and Mechanistic Insights

This compound’s "biased-privileged" scaffold mimics SAM’s adenine and ribose moieties, enabling competitive binding to the SAM pocket of SET5. This contrasts with inhibitors like (R)-PFI-2, which also target the SAM-binding site but achieve higher specificity through distinct hydrophobic interactions . Structural studies suggest that this compound’s flexibility allows it to accommodate conformational variations in G9a, explaining its cross-reactivity.

Therapeutic Potential

While this compound’s dual inhibition limits its clinical applicability as a drug candidate, it serves as a critical tool for dissecting KMTase networks. In contrast, UNC0638 and (R)-PFI-2 have advanced to preclinical studies due to their high selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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